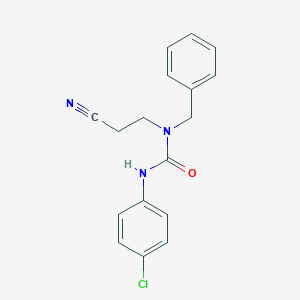![molecular formula C15H13FN2O2 B240547 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide, also known as FMMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and psychiatry. In cancer research, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In neurology and psychiatry, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been studied for its potential as a treatment for neurodegenerative diseases and as an antidepressant.
作用機序
The exact mechanism of action of 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting HDAC6, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide may disrupt these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent. In animal studies, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to improve cognitive function and reduce inflammation in the brain, suggesting its potential as a treatment for neurodegenerative diseases. In addition, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to increase the levels of certain neurotransmitters in the brain, suggesting its potential as an antidepressant.
実験室実験の利点と制限
One advantage of 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide is its relatively simple synthesis method, which allows for easy production in the lab. However, one limitation is its low yield, which may limit its use in large-scale experiments. In addition, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide is still a relatively new compound, and further research is needed to fully understand its therapeutic potential and limitations.
将来の方向性
Future research on 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide could focus on its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and depression. In addition, further studies could investigate the optimal dosage and administration of 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide, as well as its potential side effects. Finally, research could focus on the development of more efficient synthesis methods for 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide, which could increase its potential for large-scale production and use in clinical settings.
Conclusion
In conclusion, 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been studied for its potential as an anticancer agent, treatment for neurodegenerative diseases, and antidepressant. Further research is needed to fully understand its therapeutic potential and limitations, as well as its optimal dosage and administration.
合成法
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 4-(methylcarbamoyl)aniline in the presence of a base, followed by purification through column chromatography. The yield of 2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide is typically around 60%.
特性
製品名 |
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide |
|---|---|
分子式 |
C15H13FN2O2 |
分子量 |
272.27 g/mol |
IUPAC名 |
2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13FN2O2/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChIキー |
SPALECXSKLESRG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
![2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240559.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240592.png)